BenchChemオンラインストアへようこそ!

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-(N-Methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide (CAS 892856-63-2) is a synthetic benzamide-4-sulfonamide derivative with molecular formula C19H21N3O6S and molecular weight 419.45 g/mol. The compound features a 4-sulfamoylbenzamide core conjugated to a 4-nitroaniline moiety, with a characteristic N-methyl-N-((tetrahydrofuran-2-yl)methyl) substituent on the sulfonamide nitrogen.

Molecular Formula C19H21N3O6S
Molecular Weight 419.45
CAS No. 892856-63-2
Cat. No. B2454280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide
CAS892856-63-2
Molecular FormulaC19H21N3O6S
Molecular Weight419.45
Structural Identifiers
SMILESCN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H21N3O6S/c1-21(13-17-3-2-12-28-17)29(26,27)18-10-4-14(5-11-18)19(23)20-15-6-8-16(9-7-15)22(24)25/h4-11,17H,2-3,12-13H2,1H3,(H,20,23)
InChIKeyDQWZSBYKEBKQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-Methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide (CAS 892856-63-2): Structural Identity and Compound-Class Baseline for Research Procurement


4-(N-Methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide (CAS 892856-63-2) is a synthetic benzamide-4-sulfonamide derivative with molecular formula C19H21N3O6S and molecular weight 419.45 g/mol . The compound features a 4-sulfamoylbenzamide core conjugated to a 4-nitroaniline moiety, with a characteristic N-methyl-N-((tetrahydrofuran-2-yl)methyl) substituent on the sulfonamide nitrogen . This structural class (benzamide-4-sulfonamides) has been identified as a promising scaffold for carbonic anhydrase (CA) inhibition, with multiple derivatives exhibiting low nanomolar to subnanomolar KI values against human CA isoforms II, VII, and IX [1]. The compound is offered as a research reagent with typical purity of 95% .

Why Generic Substitution Fails for 4-(N-Methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide: Structural Specificity and Pharmacophore Requirements


Generic substitution among benzamide-sulfonamide analogs is precluded by the critical dependence of biological activity on three structural determinants: (1) the regiochemistry of the sulfamoyl group (4-position vs. 3- or 2-position), which dictates zinc-binding geometry in carbonic anhydrase active sites [1]; (2) the N-substituent identity on the sulfonamide nitrogen, where the saturated tetrahydrofuran-2-ylmethyl group confers distinct conformational flexibility and hydrogen-bonding capacity compared to aromatic furan analogs or simple alkyl chains ; and (3) the 4-nitrophenyl amide terminus, which serves both as a pharmacophoric element for target engagement and as a spectrophotometric handle (λmax ~400 nm upon hydrolysis) for enzyme assay detection [2]. These features collectively mean that even closely related analogs—such as the furan-2-ylmethyl variant (CAS 899735-23-0) or the 3-sulfamoyl regioisomer—cannot be assumed to exhibit equivalent target binding, solubility, or assay compatibility without direct comparative data.

Quantitative Differentiation Evidence for 4-(N-Methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide (CAS 892856-63-2) vs. Closest Analogs


Tetrahydrofuran vs. Furan N-Substituent: Impact on Molecular Saturation (Fsp³) and Conformational Flexibility

The target compound incorporates a fully saturated tetrahydrofuran-2-ylmethyl group, whereas its closest commercially available analog, 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide (CAS 899735-23-0), contains an aromatic furan ring . This structural difference results in a higher fraction of sp³-hybridized carbons (Fsp³) for the target compound. The tetrahydrofuran ring introduces two additional sp³ centers compared to the planar furan, increasing three-dimensional character and conformational flexibility [1]. Increased Fsp³ is correlated with improved clinical success rates in drug discovery, as it reduces aromatic stacking-mediated off-target binding and enhances aqueous solubility [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Sulfamoyl vs. 3-Sulfamoyl Regiochemistry: Differential Carbonic Anhydrase Isoform Inhibition Profile

Benzamide-4-sulfonamides, the class to which the target compound belongs, have been systematically evaluated against human carbonic anhydrase isoforms. In a published study, benzamide-4-sulfonamides inhibited hCA II, VII, and IX in the low nanomolar to subnanomolar range (KIs of 0.3–93 nM), while hCA I was less sensitive (KIs of 5.3–334 nM) [1]. By contrast, 3-sulfamoyl regioisomers (e.g., N-(4-nitrophenyl)-3-sulfamoylbenzamide) exhibit altered zinc-binding geometry and different isoform selectivity [1]. The target compound's 4-sulfamoylbenzamide core positions the sulfonamide zinc-binding group para to the benzamide carbonyl, a geometry associated with optimal inhibition of tumor-associated hCA IX [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Zinc Metalloenzyme

4-Nitrophenyl Chromophore: Enabling Direct Spectrophotometric Activity Assays Without Secondary Probes

The 4-nitrophenyl amide moiety in the target compound provides a built-in chromophore that absorbs at approximately 400 nm upon hydrolysis or enzymatic cleavage, enabling direct spectrophotometric quantification without the need for additional fluorescent or colorimetric probes [1]. This feature is shared with analogs such as N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which were assayed for α-glucosidase and α-amylase inhibition using p-nitrophenol formation monitored at 400 nm [1]. In contrast, analogs lacking the 4-nitrophenyl group (e.g., N-(3-cyanothiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, CAS 868676-98-6) require alternative, potentially less convenient detection methods .

Enzyme Assay Spectrophotometric Detection High-Throughput Screening

Patent-Documented Radiation Sensitizer Scaffold: Positional Isomer Differentiation from 2-Sulfamoyl-4-nitrobenzamides

US Patent 4,853,415 describes 2-(substituted sulfamyl) derivatives of 4-nitrobenzamide as radiation sensitizers that increase hypoxic cancer cell sensitivity to X-rays and γ-radiation [1]. The target compound, bearing a 4-sulfamoyl group rather than a 2-sulfamoyl group, represents a distinct positional isomer. In the patent, 2-sulfamoyl compounds such as 2-[2-(dimethylamino)ethylsulfamoyl]-N-(2-hydroxyethyl)-4-nitrobenzamide were demonstrated to enhance radiation effect at doses of 0.25–4.0 g/m² body surface area [1]. The target compound's 4-sulfamoyl-4'-nitrophenylbenzamide architecture places the electron-affinic nitro group and the sulfamoyl zinc-binding motif in a different spatial relationship, which may affect both the one-electron reduction potential (a key determinant of radiosensitization efficiency) and carbonic anhydrase binding simultaneously [1][2].

Radiation Sensitization Hypoxic Tumor Cells Radiotherapy Enhancement

Application Scenarios for 4-(N-Methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide (CAS 892856-63-2) Based on Differentiated Evidence


Carbonic Anhydrase Inhibitor Screening Libraries Requiring 4-Sulfamoyl Regiochemistry

Procurement for carbonic anhydrase inhibitor screening campaigns should prioritize the 4-sulfamoylbenzamide scaffold of this compound over 3-sulfamoyl regioisomers, based on published evidence that benzamide-4-sulfonamides achieve low nanomolar to subnanomolar KI values against therapeutically relevant isoforms hCA II, VII, and IX [1]. The target compound's specific N-methyl-N-((tetrahydrofuran-2-yl)methyl) substituent distinguishes it from simple alkyl-substituted analogs in the same class, potentially offering unique isoform selectivity that can only be evaluated with this specific compound.

Hit-to-Lead Optimization Where Increased Fsp³ and Conformational Flexibility Are Design Goals

Medicinal chemistry teams seeking to replace planar aromatic substituents with saturated heterocycles to improve Fsp³, solubility, and reduce off-target binding should select the target compound (tetrahydrofuran-2-ylmethyl) over the furan-2-ylmethyl analog (CAS 899735-23-0) [2]. The saturated tetrahydrofuran ring introduces greater three-dimensionality and conformational flexibility, aligning with 'Escape from Flatland' principles that correlate higher Fsp³ with improved clinical candidate quality [2].

Label-Free High-Throughput Enzyme Inhibition Assays Using Intrinsic Chromophore Detection

The 4-nitrophenyl amide moiety enables direct spectrophotometric monitoring of enzymatic cleavage at 400 nm without secondary probes, as demonstrated with structurally related N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives in α-glucosidase and α-amylase inhibition assays [3]. This capability makes the target compound suitable for high-throughput screening formats where assay simplicity, reduced cost, and minimized interference from coupled detection reagents are critical selection factors.

Dual-Mechanism Probe Development Combining CA Inhibition with Radiosensitization Potential

For research programs investigating compounds that simultaneously inhibit carbonic anhydrase (particularly tumor-associated hCA IX) and sensitize hypoxic tumor cells to ionizing radiation, the target compound offers a 4-sulfamoylbenzamide architecture that may engage CA isoforms [1], combined with a nitroaromatic moiety positioned on the aniline ring—a distinct spatial arrangement from the 2-sulfamoyl-4-nitrobenzamide radiosensitizers described in US Patent 4,853,415 [4]. This positional isomerism provides a structurally differentiated starting point for structure-activity relationship studies at the intersection of CA inhibition and hypoxic radiosensitization.

Quote Request

Request a Quote for 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.